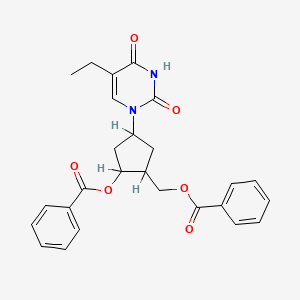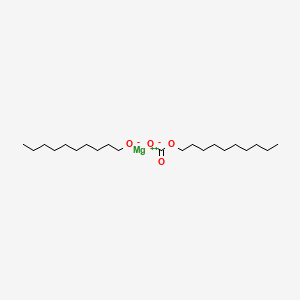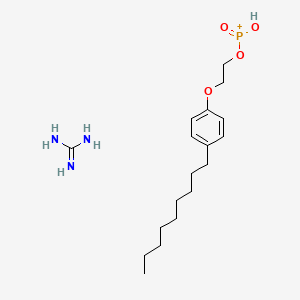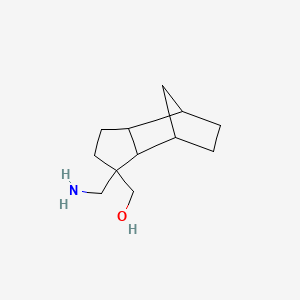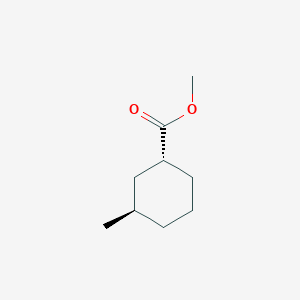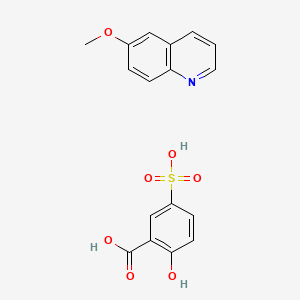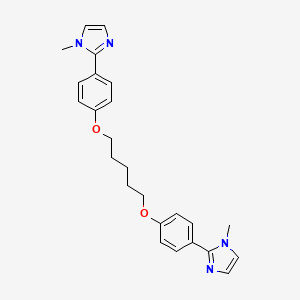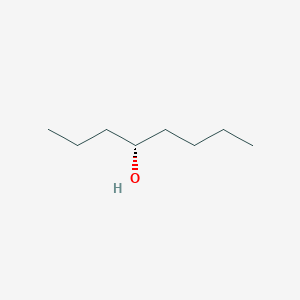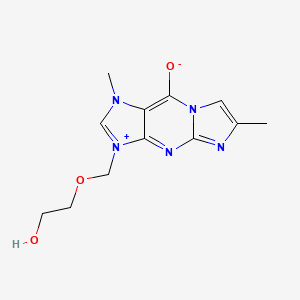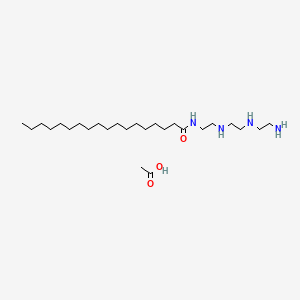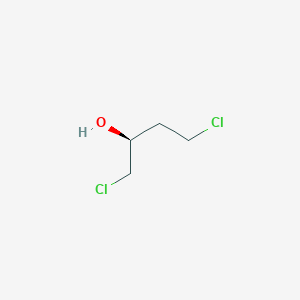
1,4-Dichloro-2-butanol, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-butanol, (2S)- is an organic compound with the molecular formula C4H8Cl2O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-butanol can be synthesized from 1,2,4-butanetriol. The process involves adding 1,2,4-butanetriol and acetic acid to a reaction vessel, stirring, and heating to around 85°C. Hydrogen chloride gas is then introduced, and the temperature is maintained at 90 ± 2°C. When a large amount of hydrogen chloride gas overflows, the aeration is stopped .
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Dichloro-2-butanol involves similar steps but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-butanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Major Products Formed
Substitution: Products include various substituted alcohols and ethers.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include simpler alcohols and hydrocarbons.
Applications De Recherche Scientifique
1,4-Dichloro-2-butanol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-butanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobutane: Similar in structure but lacks the hydroxyl group.
2,3-Dichloro-1-propanol: Similar in having two chlorine atoms but differs in the position of the hydroxyl group.
1,2-Dichloroethane: Similar in having two chlorine atoms but differs in the carbon chain length.
Uniqueness
1,4-Dichloro-2-butanol is unique due to its chiral nature and the presence of both chlorine and hydroxyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
847375-53-5 |
|---|---|
Formule moléculaire |
C4H8Cl2O |
Poids moléculaire |
143.01 g/mol |
Nom IUPAC |
(2S)-1,4-dichlorobutan-2-ol |
InChI |
InChI=1S/C4H8Cl2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |
Clé InChI |
CKNNDWZSFAPUJS-BYPYZUCNSA-N |
SMILES isomérique |
C(CCl)[C@@H](CCl)O |
SMILES canonique |
C(CCl)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


